molecular formula C18H19NO2 B8271407 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid CAS No. 885958-91-8

1-benzyl-4-phenyl-pyrrolidine-3-carboxylic Acid

Cat. No. B8271407
CAS RN: 885958-91-8
M. Wt: 281.3 g/mol
InChI Key: IMROELKPEBZHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The molecule also contains a benzyl group and a phenyl group attached to the pyrrolidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid are not detailed in the literature, pyrrolidine derivatives in general can undergo a variety of reactions. For instance, carboxylic acids can undergo reactions such as protonation of the carbonyl group, nucleophilic attack on the carbonyl, proton transfer, and water elimination .

Future Directions

The pyrrolidine scaffold, to which 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid belongs, is of great interest in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-benzyl-4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMROELKPEBZHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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